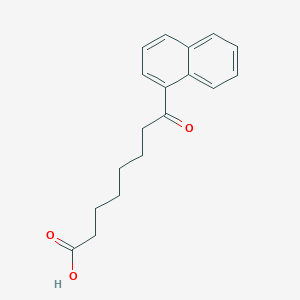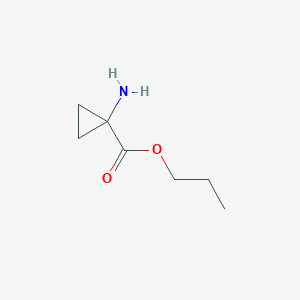
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications. This compound is also known as CPP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学研究应用
CPP has been used extensively in scientific research due to its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate certain neurons in the brain.
作用机制
The mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various processes in the brain, including learning and memory. CPP has been shown to selectively activate the NMDA receptor, which can lead to the activation of downstream signaling pathways.
生化和生理效应
CPP has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. CPP has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects suggest that CPP may have potential applications in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using CPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to selectively activate certain neurons in the brain, which can be useful for studying various neurological processes. However, one of the limitations of using CPP is its potential toxicity. CPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions in research for CPP. One area of research is the development of CPP derivatives with improved selectivity and reduced toxicity. Another area of research is the use of CPP in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, CPP may have potential applications in the field of optogenetics, which involves the use of light to selectively activate certain neurons in the brain. Overall, CPP is a promising compound with many potential applications in scientific research.
合成方法
The synthesis method for CPP involves the reaction of cyclopropanecarboxylic acid with propylamine. The reaction is carried out in the presence of a catalyst, usually palladium on carbon. The resulting product is then purified using various techniques, including chromatography, recrystallization, and distillation. The final product is a white crystalline powder with a melting point of 73-75°C.
属性
CAS 编号 |
104544-05-0 |
|---|---|
产品名称 |
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
InChI 键 |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
规范 SMILES |
CCCOC(=O)C1(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




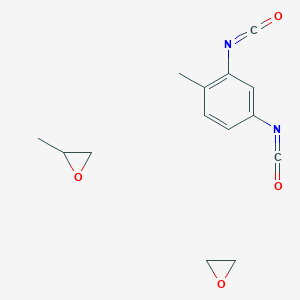
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
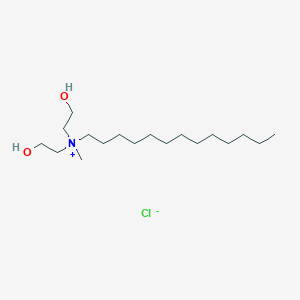
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
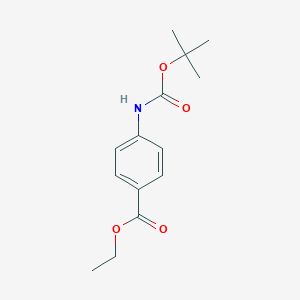
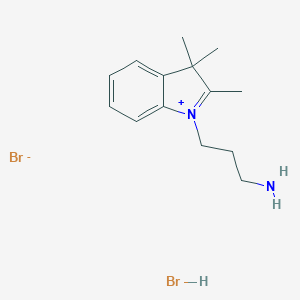


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
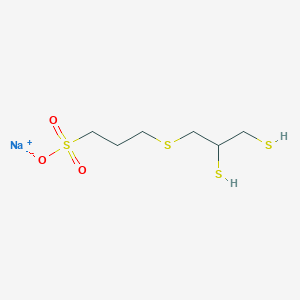
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
